molecular formula C8H7BrN2 B2372839 4-Bromo-5-methylpyrazolo[1,5-a]pyridine CAS No. 1345121-29-0

4-Bromo-5-methylpyrazolo[1,5-a]pyridine

Cat. No.: B2372839
CAS No.: 1345121-29-0
M. Wt: 211.062
InChI Key: LRNLWBOJBGBKSZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazolo[1,5-a]pyridine (B1195680) Derivatives

The exploration of pyrazolo[1,5-a]pyridine and its related fused heterocyclic systems, like pyrazolo[1,5-a]pyrimidines, began in the mid-20th century. researchgate.netnih.gov The first reported study of the pyrazolo[1,5-a]pyridine core dates back to 1948. tandfonline.comresearchgate.net Initial research was primarily centered on the fundamental synthesis and reactivity of these novel ring systems. nih.gov Chemists investigated various synthetic pathways to construct the fused bicyclic framework, often through the cyclization of suitably designed precursor molecules. nih.gov

Over the decades, the synthetic methodologies have evolved significantly. Early methods often involved the condensation of N-aminopyridinium salts with 1,3-dicarbonyl compounds. Modern synthetic chemistry has introduced more sophisticated and efficient techniques, including:

Cross-dehydrogenative coupling reactions acs.org

Microwave-assisted synthesis rsc.org

Multi-component reactions rsc.org

Palladium-catalyzed cross-coupling reactions nih.gov

These advancements have enabled the creation of a vast library of pyrazolo[1,5-a]pyridine derivatives with diverse substitution patterns, allowing for the fine-tuning of their chemical and biological properties. nih.govrsc.org

Significance of the Pyrazolo[1,5-a]pyridine Core in Modern Chemical and Medicinal Sciences

The pyrazolo[1,5-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. encyclopedia.pub Its rigid, planar structure provides a stable platform for the spatial orientation of various functional groups, which can interact with biological targets like enzymes and receptors. nih.gov

The significance of this core was particularly highlighted in the 1980s and 1990s when derivatives were identified as potent inhibitors of protein kinases. nih.gov Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. nih.govrsc.org The ability of the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine (B1248293) cores to mimic ATP and fit into the ATP-binding pocket of kinases makes them excellent candidates for developing kinase inhibitors. nih.gov

This has led to the development of numerous therapeutic agents and candidates. For instance, drugs containing the related pyrazolo[1,5-a]pyrimidine core, such as Larotrectinib and Entrectinib, are used in cancer therapy as Trk inhibitors. mdpi.com Beyond cancer, these derivatives have shown a wide spectrum of pharmacological activities. mdpi.commdpi.com

Table 1: Selected Biological Activities of Pyrazolo[1,5-a]pyridine and Related Scaffolds

Biological ActivityTarget Class/ExampleReference
AnticancerProtein Kinase Inhibitors (e.g., Trk, EGFR) nih.govmdpi.com
Anti-inflammatoryEnzyme Inhibition nih.gov
AntiviralViral Enzyme Inhibition nih.gov
CNS AgentsReceptor Modulation mdpi.com
Estrogen Receptor LigandsERβ Antagonists nih.gov

Structural Archetype and Positional Isomerism in Pyrazolo[1,5-a]pyridines

The fundamental structure of pyrazolo[1,5-a]pyridine consists of a five-membered pyrazole (B372694) ring fused to a six-membered pyridine (B92270) ring. The fusion creates a bicyclic system with two nitrogen atoms, one from each ring, at the bridgehead position. The numbering of the atoms in the ring system is standardized to allow for unambiguous naming of derivatives like 4-Bromo-5-methylpyrazolo[1,5-a]pyridine.

Positional isomerism is an important aspect of this chemical class. The arrangement of the nitrogen atoms within the fused bicyclic structure can vary, leading to different isomers. For example, in the broader family of pyrazolopyrimidines, isomers such as pyrazolo[5,1-b]pyrimidine and pyrazolo[3,4-d]pyrimidine exist. nih.gov These structural isomers, while having the same molecular formula, can exhibit distinct chemical reactivity and biological activity due to the different electronic distribution and spatial arrangement of their atoms. nih.gov This diversity allows medicinal chemists to explore a wider range of chemical space when designing new drug candidates. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methylpyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-3-5-11-7(8(6)9)2-4-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNLWBOJBGBKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=NN2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 5 Methylpyrazolo 1,5 a Pyridine and Substituted Pyrazolo 1,5 a Pyridine Systems

Precursor Synthesis Strategies for Pyrazolo[1,5-a]pyridine (B1195680) Ring Construction

The construction of the fused pyrazolo[1,5-a]pyridine ring system is typically achieved by building the pyrimidine (B1678525) portion onto a pre-formed aminopyrazole precursor. mdpi.comencyclopedia.pub Several robust strategies have been developed to accomplish this transformation, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

One of the most fundamental and widely employed methods for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) ring involves the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-biselectrophilic compound. mdpi.comnih.gov This strategy relies on the nucleophilic character of the amino group and the endocyclic nitrogen of the pyrazole (B372694) ring reacting with the two electrophilic centers of the 1,3-bielectrophile to form the six-membered pyrimidine ring. nih.govbeilstein-journals.org

The reaction mechanism generally initiates with a nucleophilic attack from the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound or its synthetic equivalent. This is followed by an intramolecular cyclization and a subsequent dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine core. nih.gov A variety of 1,3-biselectrophiles are compatible with this transformation, allowing for the introduction of diverse substituents onto the newly formed pyrimidine ring.

Commonly used 1,3-biselectrophiles include:

β-Dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) beilstein-journals.org

β-Enaminones mdpi.comnih.gov

β-Ketonitriles mdpi.comnih.gov

4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones beilstein-journals.org

The choice of reaction conditions, such as solvent and catalyst (acidic or basic), can influence the reaction rate and outcome. nih.gov For instance, the reaction of 5-aminopyrazoles with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones has been shown to proceed efficiently in ethanol, with microwave irradiation significantly reducing reaction times compared to conventional heating. beilstein-journals.org

5-Aminopyrazole Derivative1,3-BiselectrophileConditionsProduct Type
5-Amino-3-methylpyrazoleDiethyl malonateEtONa, reflux2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov
5-AminopyrazolesEthyl acetoacetateAcetic acid/Ethanol7-Hydroxypyrazolo[1,5-a]pyrimidines beilstein-journals.org
5-Aminopyrazoles4-Alkoxy-1,1,1-trifluoro-3-alken-2-onesEthanol, MW or Ultrasound7-Trifluoromethylpyrazolo[1,5-a]pyrimidines beilstein-journals.org

This table provides illustrative examples of cyclocondensation reactions.

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering high levels of efficiency, atom economy, and convergence by combining three or more reactants in a single pot to form a complex product. researchgate.net Several MCR strategies have been developed for the synthesis of pyrazolo[1,5-a]pyridines and related fused pyrazole systems. researchgate.netajol.infolongdom.org

A common MCR approach involves the one-pot condensation of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound, such as malononitrile or ethyl cyanoacetate. nih.gov This process typically proceeds through the initial formation of an imine intermediate, which then undergoes a nucleophilic attack and subsequent cyclization to construct the fused heterocyclic system. nih.gov These reactions can be facilitated by microwave assistance, which often leads to higher yields and shorter reaction times. nih.gov

Another example is the three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water, which provides a green and straightforward route to pyrazole derivatives that can serve as precursors for more complex fused systems. longdom.org Similarly, a four-component reaction involving the same substrates along with ethyl cyanoacetate can be used to generate polyfunctionally substituted pyrazolo[3,4-b]pyridines. longdom.org

Reactant 1Reactant 2Reactant 3ConditionsProduct
3-Amino-1H-pyrazolesAldehydesActivated Methylene Compounds (e.g., malononitrile)One-pot, often MW-assistedSubstituted Pyrazolo[1,5-a]pyrimidines nih.gov
4-(Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamineEthyl acetoacetateBenzaldehydeOne-potEthyl 2-amino-5-methyl-7-phenyl-3-(thiazol-2-yldiazenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate researchgate.net
5a-f (pyrazole derivatives)Aromatic AldehydesCyclohexanoneEthanol, Triethylamine3,5,6,7,8,9-Hexahydropyrazolo[1,5-a]quinazoline derivatives ajol.info

This table showcases examples of multicomponent reactions for the synthesis of pyrazolo[1,5-a]pyridine analogues.

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a highly effective and common strategy for the synthesis of the pyrazolo[1,5-a]pyridine core. nih.govacs.orgnih.gov This approach typically involves the reaction of an N-iminopyridinium ylide, which acts as a 1,3-dipole, with a dipolarophile such as an alkyne or an alkene. acs.orgnih.gov

The reaction proceeds via a concerted or stepwise mechanism to form a five-membered ring, which, in this case, is the pyrazole portion of the final fused system. The process is often followed by an oxidation step to yield the aromatic pyrazolo[1,5-a]pyridine. mdpi.com This method allows for the regioselective synthesis of a wide variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures under mild conditions. organic-chemistry.org

For example, functionalized pyrazolo[1,5-a]pyridines can be synthesized through the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature under metal-free conditions. organic-chemistry.org Sonochemical methods have also been employed to facilitate the catalyst-free [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines, providing excellent yields in short reaction times. nih.gov

1,3-Dipole SourceDipolarophileConditionsKey Features
N-iminopyridinium ylidesAlkenes or AlkynesVaries, often oxidativeMost common cycloaddition route acs.org
N-aminopyridinesα,β-Unsaturated carbonyls/olefinsN-methylpyrrolidone, room temp.Metal-free, oxidative organic-chemistry.org
2-Imino-1H-pyridin-1-aminesDialkyl acetylenedicarboxylatesAcetonitrile, sonication (85 °C)Catalyst-free, excellent yields nih.gov
Pyridinium-N-iminesAlkynylphosphonatesOxidativeSynthesis of pyrazolo[1,5-a]pyridine-3-phosphonates mdpi.com

This table summarizes various [3+2] cycloaddition strategies for pyrazolo[1,5-a]pyridine synthesis.

Targeted Synthesis of 4-Bromo-5-methylpyrazolo[1,5-a]pyridine

While general methods for the synthesis of the pyrazolo[1,5-a]pyridine scaffold are well-established, the targeted synthesis of a specifically substituted derivative like this compound requires a tailored approach. This involves either incorporating the required substituents into the starting materials before ring construction or functionalizing the pre-formed heterocyclic core.

A plausible stepwise synthesis of this compound would likely commence with the construction of a 5-methylpyrazolo[1,5-a]pyridine intermediate. This could be achieved via the cyclocondensation of a suitable 5-aminopyrazole with a 1,3-biselectrophile that installs the methyl group at the 5-position. For example, the reaction of a 3-aminopyrazole with pentane-2,4-dione (acetylacetone) would yield a 5,7-dimethyl-substituted pyrazolo[1,5-a]pyrimidine, while a different biselectrophile would be needed for the target pyridine (B92270) analogue. A more direct precursor to the 5-methyl derivative would involve a biselectrophile that specifically leads to a methyl group at the C5 position and a hydrogen at C7.

Following the formation of the 5-methylpyrazolo[1,5-a]pyridine core, the subsequent step would be the regioselective introduction of a bromine atom at the C4 position. This is typically accomplished through an electrophilic aromatic substitution reaction, as detailed in the following section.

The introduction of substituents onto a pre-formed pyrazolo[1,5-a]pyridine or pyrazolo[1,5-a]pyrimidine ring is a key strategy for generating structural diversity. nih.gov Palladium-catalyzed cross-coupling reactions are frequently used to introduce various functional groups. nih.gov For the specific synthesis of this compound, the most direct approach after forming the 5-methylpyrazolo[1,5-a]pyridine core would be direct C-H halogenation.

Recent advancements have demonstrated that direct C–H halogenation of pyrazolo[1,5-a]pyrimidines can be achieved to furnish 3-halo derivatives in excellent yields. thieme-connect.de This type of electrophilic aromatic substitution occurs regioselectively on the electron-rich pyrazole ring. thieme-connect.de It is highly probable that a similar strategy could be applied to the pyrazolo[1,5-a]pyridine system. The bromination of 5-methylpyrazolo[1,5-a]pyridine would likely be achieved using an electrophilic brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. The electronic properties of the ring system would direct the substitution, and the C4 position is a potential site for such a reaction.

Alternatively, if a precursor with a different functional group at the C4 position were synthesized, a substitution reaction could be employed. However, direct C-H bromination represents a more atom-economical and efficient synthetic route. The methyl group at the C5 position is most commonly incorporated from one of the starting materials during the initial cyclization reaction, as its later introduction onto the fused ring system can be more complex. nih.gov

Regioselective Synthesis and Control in Pyrazolo[1,5-a]pyridine Annulation

The precise control of substituent placement on the pyrazolo[1,5-a]pyridine scaffold is a critical challenge in its synthesis. The development of regioselective methods is essential for advancing the use of these heterocycles in various scientific fields, including drug discovery. sci-hub.se

Strategies for Directing Substitution Patterns

Traditional synthesis of pyrazolo[1,5-a]pyridine derivatives, often involving a 1,3-dipolar cycloaddition between an N-amino-pyridinium salt and an alkyne, frequently suffers from a lack of regiocontrol, leading to mixtures of isomers when starting with asymmetric precursors. sci-hub.se To overcome this, specific strategies have been developed to direct the substitution patterns with high precision.

One of the most common and effective strategies is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles such as alkenes or alkynes. acs.orgacs.org The regioselectivity of this reaction can be influenced by the electronic properties of the substituents on both the pyridine ring and the reacting alkene or alkyne. organic-chemistry.org For instance, the reaction of N-aminopyridines with α,β-unsaturated compounds can yield multi-substituted pyrazolo[1,5-a]pyridines with predictable regioselectivity. acs.org

Furthermore, modifying reaction conditions provides another layer of control. In certain protocols, the timing of reagent addition can significantly enhance regioselectivity. For example, in a TEMPO-mediated synthesis, the post-addition of the TEMPO catalyst was found to improve the regioselective outcome from a 4:1 to a greater than 7:1 ratio without compromising the yield. acs.org Researchers have also adapted condensation strategies, for instance, by reacting aminopyridines with dimethylformamide-dimethylacetal (DMF-DMA) to form an enamine intermediate, which then reacts with an aminating agent like O-(mesitylsulfonyl)hydroxylamine to afford the desired pyrazolopyridine with complete regiocontrol. sci-hub.se This two-step protocol represents a significant advantage over non-regioselective methods. sci-hub.se

The choice of starting materials inherently directs the final substitution pattern. Both electron-withdrawing and electron-donating substituents are generally tolerated on the pyridine ring, allowing for the synthesis of diverse analogs, including methoxy-, methyl-, cyano-, and halogen-substituted pyrazolo[1,5-a]pyridines. sci-hub.se

Catalytic Systems for Regiocontrol

Catalytic systems are instrumental in achieving high regioselectivity in the synthesis of pyrazolo[1,5-a]pyridines. The choice of catalyst can dictate which position on the heterocyclic core is functionalized.

Palladium catalysts have demonstrated remarkable utility in controlling regioselectivity. In direct C-H arylation reactions, the catalyst system can be tuned to target different positions. For example, a phosphine-containing palladium catalyst can promote arylation at the most acidic position (C7), whereas a phosphine-free catalyst may target the most electron-rich position (C3). nih.gov Additives also play a crucial role; in palladium-catalyzed arylations with aryl iodides, the use of cesium(I) fluoride as an additive selectively yields 3-arylated products, while silver(I) carbonate directs the reaction to the C-7 position. researchgate.net

Organocatalysts also offer excellent regiocontrol. A notable example is the use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) in a [3+2] annulation–aromatization protocol. acs.orgnih.gov In this system, TEMPO is proposed to function as both a Lewis acid, catalyzing the initial annulation, and as an oxidant in the subsequent aromatization step. acs.orgacs.org This dual role allows for the preparation of multi-substituted pyrazolo[1,5-a]pyridines in good to excellent yields with high and predictable regioselectivity. acs.orgnih.gov

The table below summarizes catalyst systems and their influence on regioselectivity in pyrazolo[1,5-a]pyridine synthesis.

Catalyst SystemReagentsTargeted PositionOutcomeSource
Palladium (phosphine-free)Aryl HalidesC3 (electron-rich)Regioselective C-H Arylation nih.gov
Palladium (phosphine-containing)Aryl HalidesC7 (acidic)Regioselective C-H Arylation nih.gov
Pd(OAc)₂ / CsFAryl IodidesC3Selective 3-arylation researchgate.net
Pd(OAc)₂ / Ag₂CO₃Aryl IodidesC7Selective 7-arylation researchgate.net
TEMPON-aminopyridines, α,β-unsaturated compoundsN/AHigh regioselectivity in [3+2] annulation acs.orgacs.org

Advanced Synthetic Techniques and Green Chemistry in Pyrazolo[1,5-a]pyridine Chemistry

Modern synthetic efforts are increasingly focused on the development of efficient, atom-economical, and environmentally benign methods. This includes the use of transition-metal catalysis, metal-free approaches, and energy-efficient techniques like microwave irradiation.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed C–C Bond Formation, Copper-Catalyzed Sonogashira Reaction)

Transition-metal catalysis, particularly with palladium, is a cornerstone for the functionalization of the pyrazolo[1,5-a]pyridine core. rsc.org These methods facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the introduction of diverse functional groups. thieme-connect.com

Palladium-catalyzed cross-coupling reactions are widely employed for their efficiency and functional group tolerance. nih.gov The Suzuki coupling, for instance, is used to introduce aryl or heteroaryl groups by reacting a halogenated pyrazolo[1,5-a]pyrimidine with a boronic acid derivative. semanticscholar.org Similarly, direct C-H activation and arylation at the C-3 and C-7 positions can be achieved using palladium catalysts with aryl iodides, providing a direct route to bi(hetero)aryl structures. researchgate.net Buchwald-Hartwig amination is another key palladium-catalyzed reaction used for C-N bond formation to attach various amine moieties. semanticscholar.org The choice of ligands, such as Xantphos, is often crucial for the success of these coupling reactions. beilstein-journals.org

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another powerful tool in this context. While specific examples on the this compound core are not detailed, the reaction is broadly applied to functionalize related heterocyclic systems, such as imidazo[1,2-a]pyridines, demonstrating its potential for introducing alkynyl groups that can be further elaborated. beilstein-journals.org

The table below provides examples of transition metal-catalyzed reactions for functionalizing pyrazolo[1,5-a]pyridine and related scaffolds.

Reaction TypeCatalyst/LigandReactantsBond FormedSource
Suzuki CouplingPalladium CatalystHalogenated Pyrazolo[1,5-a]pyrimidine, Boronic AcidC-C semanticscholar.org
Direct C-H ArylationPd(OAc)₂Pyrazolo[1,5-a]pyridine, Aryl IodideC-C researchgate.net
Buchwald-Hartwig AminationPalladium CatalystHalogenated Pyrazolo[1,5-a]pyrimidine, AmineC-N semanticscholar.org
C-N CouplingPd(OAc)₂ / Xantphos4-Bromo-7-azaindole, Amide/AmineC-N beilstein-journals.org
C-O CouplingPd(OAc)₂ / Xantphos4-Bromo-7-azaindole, PhenolC-O beilstein-journals.org

Metal-Free and Organocatalytic Approaches (e.g., TEMPO-Mediated Annulation, Acetic Acid/O2-Promoted Cross-Dehydrogenative Coupling)

In line with the principles of green chemistry, metal-free and organocatalytic methods have emerged as attractive alternatives to transition-metal catalysis.

TEMPO-Mediated Annulation: A protocol utilizing TEMPO enables the [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds to form pyrazolo[1,5-a]pyridines. acs.orgnih.gov This reaction proceeds with high regioselectivity and in good to excellent yields. acs.org Mechanistic studies suggest that TEMPO acts as both a Lewis acid catalyst and an oxidant, facilitating the reaction under metal-free conditions. acs.org

Acetic Acid/O₂-Promoted Cross-Dehydrogenative Coupling (CDC): An efficient and environmentally friendly method for synthesizing substituted pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-ketoesters and β-diketones. acs.orgnih.gov This approach is promoted by acetic acid and uses molecular oxygen (O₂) as the terminal oxidant, with water being the only byproduct. nih.govnih.gov The proposed mechanism involves an acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization, all occurring without the need for a metal catalyst. acs.orgnih.govresearchgate.net This process is noted for its high atom economy and use of green reagents. acs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a valuable technique in organic chemistry for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. rsc.orgnih.gov

This technology has been successfully applied to the synthesis of pyrazolo[1,5-a]pyridine and related fused pyrazole systems. nih.gov For example, an efficient palladium-catalyzed, solvent-free reaction between β-halovinyl/aryl aldehydes and aminopyrazoles under microwave irradiation produces pyrazolo[1,5-a]pyrimidines in good yields. rsc.org Microwave irradiation can also facilitate rapid cyclization reactions, significantly enhancing the reactivity of starting materials. nih.gov The benefits are clear when comparing reaction times and yields with conventional methods, as illustrated in the synthesis of various pyrazolopyridine derivatives. nih.gov

The following table compares conventional heating with microwave irradiation for the synthesis of a pyrazolopyridine derivative.

MethodReaction TimeYield (%)Source
Conventional Heating8-12 hours70-85% nih.gov
Microwave Irradiation5-15 minutes85-96% nih.gov

Biological Activities and Medicinal Chemistry of Pyrazolo 1,5 a Pyridine Derivatives

Pyrazolo[1,5-a]pyridine (B1195680) as a Prominent Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyridine nucleus is a privileged scaffold in medicinal chemistry and drug discovery due to its versatile biological activities and synthetic accessibility. ontosight.airesearchgate.net This class of nitrogen-containing heterocyclic compounds has been extensively investigated for a range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. ontosight.aibenthamdirect.comnih.gov The structural characteristics of the pyrazolo[1,5-a]pyridine core make it an ideal framework for the design of targeted therapeutics, as it can be readily modified to optimize potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov

The significance of this scaffold is underscored by its presence in clinically approved drugs. For instance, Selpercatinib, a potent and selective RET kinase inhibitor approved for the treatment of certain types of lung and thyroid cancers, features a pyrazolo[1,5-a]pyridine core that is crucial for its interaction with the kinase hinge region. nih.gov The successful development of such agents demonstrates the immense potential of this heterocyclic system in generating novel and effective therapeutic agents. Researchers continue to explore the vast chemical space around this nucleus to develop new drug candidates for various diseases. researchgate.netbenthamdirect.com

Exploration of Therapeutic Efficacy

Antineoplastic and Antiproliferative Activities

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated significant potential as anticancer agents, exhibiting potent antiproliferative and cytotoxic activity across a range of human cancer cell lines. nih.govmdpi.comresearchgate.net The primary mechanism behind this activity is often linked to the inhibition of key enzymes involved in cancer cell growth and survival, particularly protein kinases. nih.govmdpi.com

A predominant mechanism of action for the anticancer effects of pyrazolo[1,5-a]pyridine derivatives is the inhibition of protein kinases. benthamdirect.comrsc.org These enzymes are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer. nih.gov Many pyrazolo[1,5-a]pyridine-based compounds function as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. rsc.orgresearchgate.net The pyrazolo[1,5-a]pyridine core often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, which is a key interaction for anchoring the inhibitor in the active site. nih.govmdpi.com This interaction provides a stable foundation for the rest of the molecule to engage with other regions of the ATP pocket, contributing to both the potency and selectivity of the inhibitor. nih.gov

The versatility of the pyrazolo[1,5-a]pyridine scaffold allows for its adaptation to target a wide spectrum of protein kinases involved in oncogenesis. nih.govnih.gov

EGFR, B-Raf, and MEK: Derivatives have been developed as inhibitors of kinases in the MAPK/ERK pathway, such as the Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK. nih.govrsc.org These targets are particularly relevant in the treatment of non-small cell lung cancer (NSCLC) and melanoma. nih.govrsc.orgresearchgate.net

Trk (Tropomyosin receptor kinase): The related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is found in several approved Trk inhibitors, such as Larotrectinib and Entrectinib, used to treat NTRK fusion-positive solid tumors. mdpi.comnih.gov These inhibitors target TrkA, TrkB, and TrkC, which are involved in cell survival and proliferation. mdpi.com

CDK1 and CDK2: Cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. ekb.eg Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent dual inhibitors of CDK2 and TRKA. nih.gov

CK2 (Casein Kinase 2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of highly potent and selective inhibitors of CK2, a kinase involved in numerous cellular processes and implicated in cancer development. biorxiv.org

Pim-1: This serine/threonine kinase is involved in cell survival and proliferation, making it an attractive target for cancer therapy. Pyrazolo[1,5-a]pyrimidine compounds have been synthesized that show nanomolar inhibitory activity against Pim-1. nih.gov

Other Kinase Targets: The therapeutic reach of this scaffold extends to other important kinases, including Phosphodiesterase 4 (PDE4), B-cell lymphoma 6 (BCL6), and Death-associated protein kinase 1 (DRAK1). nih.govrsc.org Additionally, derivatives have been discovered that act as potent inhibitors of PI3Kγ/δ and C-terminal Src Kinase (CSK), further expanding their potential in cancer immunotherapy and treatment. nih.govacs.org

The antiproliferative activity of pyrazolo[1,5-a]pyridine derivatives has been evaluated against various human cancer cell lines. These studies reveal that specific structural modifications can lead to potent and selective cytotoxicity. For example, certain pyrazolo[1,5-a]pyridine-3-carboxylates have shown significant growth inhibition against lung, breast, colon, and prostate cancer cell lines. nih.gov Similarly, other synthesized derivatives have demonstrated promising cytotoxic effects against colon, liver, and breast cancer cell lines. ekb.eg Some compounds have shown high cytotoxic potential with IC50 values in the sub-micromolar range. mdpi.com

Compound TypeCancer Cell LineCell Line OriginActivity (IC₅₀ in µM)Reference
Pyrazolo[1,5-a]pyrimidine derivative (5b)HCT-116Colon8.64 ekb.eg
Pyrazolo[1,5-a]pyrimidine derivative (5b)HepG-2Liver12.76 ekb.eg
Pyrazolo[1,5-a]pyrimidine derivative (5b)MCF-7Breast10.33 ekb.eg
Pyrazolo[1,5-c]quinazoline-triazole conjugateA549Lung1.9 - 7.8 doi.org
Pyrazolo[1,5-c]quinazoline-triazole conjugateMCF-7Breast2.3 - 6.1 doi.org
Pyrazolo[4,3-e]tetrazolo[1,5-b] ontosight.airsc.orgacs.orgtriazine sulfonamide (MM131)HCT 116Colon0.39 mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] ontosight.airsc.orgacs.orgtriazine sulfonamide (MM131)PC-3Prostate0.17 mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] ontosight.airsc.orgacs.orgtriazine sulfonamide (MM131)BxPC-3Pancreas0.13 mdpi.com

Antimicrobial Potency (Antibacterial, Antifungal, Antiviral)

Beyond their anticancer properties, pyrazolo[1,5-a]pyridine and its related isosteres, pyrazolo[1,5-a]pyrimidines, have emerged as a promising class of antimicrobial agents. ontosight.airesearchgate.net Research has demonstrated their efficacy against a spectrum of pathogens, including bacteria, fungi, and viruses. ontosight.airesearchgate.net

The antibacterial activity of these compounds has been noted against both Gram-positive and Gram-negative bacteria. researchgate.net Studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit potency greater than the standard antibiotic tetracycline (B611298) against strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netjapsonline.com

In addition to antibacterial effects, many newly synthesized compounds based on this scaffold have displayed significant antifungal activity, in some cases comparable to the standard drug Amphotericin B. researchgate.net Antiviral applications have also been explored, with some derivatives showing moderate activity against viruses such as the respiratory syncytial virus (RSV). ontosight.aimdpi.com

Compound TypeMicroorganismTypeActivityReference
Pyrazolo[1,5-a]pyrimidine (5a)Bacillus subtilisGram (+) BacteriaMore potent than tetracycline researchgate.net
Pyrazolo[1,5-a]pyrimidine (5a)Staphylococcus aureusGram (+) BacteriaMore potent than tetracycline researchgate.net
Pyrazolo[1,5-a]pyrimidine (16d)Pseudomonas aeruginosaGram (-) BacteriaMore potent than tetracycline researchgate.net
Pyrazolo[1,5-a]pyrimidine (16d)Escherichia coliGram (-) BacteriaMore potent than tetracycline researchgate.net
Pyrazolo[1,5-a]pyrimidine derivative (2a)Enterococcus faecalisGram (+) BacteriaInhibition zone: 25-40 mm nih.gov
Pyrazolo[1,5-a]pyrimidine derivative (2a)Proteus vulgarisGram (-) BacteriaInhibition zone: 25-40 mm nih.gov
Various Pyrazolo[1,5-a]pyrimidinesVarious FungiFungusSignificant activity compared to Amphotericin B researchgate.net
Modes of Action Against Pathogenic Microorganisms

Derivatives of pyrazolo[1,5-a]pyrimidine, a closely related scaffold, have shown notable activity against various pathogenic bacterial isolates. mdpi.com The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the heterocyclic core. For instance, the replacement of a methyl group with a hydroxyl group at the C7 position of the pyrazolo[1,5-a]pyrimidine core was found to decrease the antibacterial activity, suggesting the importance of specific structural features for potency. mdpi.com

One of the proposed mechanisms of action for the antimicrobial effects of these derivatives is the inhibition of carbonic anhydrase (CA) isoforms I and II, which are crucial enzymes in pathological conditions. mdpi.com Furthermore, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated the ability to interfere with bacterial communication and virulence by exhibiting anti-quorum-sensing and antibiofilm activities. mdpi.com

Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound TypeKey Structural FeatureObserved ActivityPotential Mode of Action
Pyrazolo[1,5-a]pyrimidineMethyl group at C7Enhanced antibacterial activityCarbonic Anhydrase Inhibition
Pyrazolo[1,5-a]pyrimidineHydroxyl group at C7Decreased antibacterial activityAnti-Quorum-Sensing

Antitubercular Activity Against Mycobacterium tuberculosis

The pyrazolo[1,5-a]pyridine scaffold has been a fertile ground for the discovery of novel antitubercular agents. A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives, in particular, have demonstrated potent activity against Mycobacterium tuberculosis (Mtb). nih.gov These compounds exhibit impressive in vitro potency with Minimum Inhibitory Concentration (MIC) values in the nanomolar range against both the drug-susceptible H37Rv strain and various clinically isolated multidrug-resistant (MDR) strains. nih.gov

For example, compound 5k from one study displayed IC50 and IC90 values of 2.5 nM and 6.7 nM, respectively, against a fluorescent reporter strain of Mtb H37Rv. nih.gov This potency is comparable to the first-line anti-TB drug Rifampicin. nih.gov Another related scaffold, pyrazolo[1,5-a]pyrimidin-7(4H)-one, has also been identified as a promising lead for antituberculosis drugs through high-throughput screening. nih.govresearchgate.net While chemically similar, different derivatives of this core have been shown to operate through various modes of action, targeting pathways such as mycolyl-arabinogalactan biosynthesis or the bc1 complex of the terminal respiratory oxidase. nih.gov

Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives against Mtb H37Rv
CompoundMIC (nM)IC50 (nM)IC90 (nM)
5k-2.56.7
5fComparable to Rifampicin--

Neurological and Central Nervous System Applications

The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to applications in neurological and central nervous system (CNS) disorders.

Certain di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their binding affinity to dopamine (B1211576) receptors. nih.gov Based on a lead molecule, FAUC 113, a series of derivatives were investigated, leading to the discovery of compounds with high affinity and selectivity for the D4 receptor subtype. nih.gov One notable derivative, the carbonitrile 11a (FAUC 327), demonstrated a high D4 affinity with a Ki value of 1.5 nM. nih.gov Furthermore, this compound exhibited significant intrinsic activity (31%) at low nanomolar concentrations (EC50 = 1.5 nM), highlighting its potential as a D4 receptor modulator. nih.gov

Dopamine D4 Receptor Binding and Functional Activity
CompoundD4 Affinity (Ki, nM)Functional Activity (EC50, nM)Intrinsic Activity (%)
11a (FAUC 327)1.51.531

The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop Negative Allosteric Modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 2 (mGlu2). nih.gov These modulators, which can penetrate the CNS, represent a potential therapeutic avenue for neurological disorders where modulation of the glutamatergic system is beneficial. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov The inhibition of PDE4 leads to an increase in cyclic AMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory cytokines. One such derivative, N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide (2a) , demonstrated good anti-inflammatory effects in animal models. nih.gov

In a related scaffold, pyrazolo[1,5-a]quinazolines have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. nih.gov Pharmacophore mapping and molecular modeling suggested that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are critical regulators of the inflammatory response. nih.gov

Anti-inflammatory Activity of Pyrazolo[1,5-a]pyridine and Related Derivatives
ScaffoldCompoundTargetObserved Effect
Pyrazolo[1,5-a]pyridine2aPDE4Anti-inflammatory effects in vivo
Pyrazolo[1,5-a]quinazoline13iNF-κB, MAPKs (JNK)Inhibition of NF-κB activity (IC50 < 50 µM)
Pyrazolo[1,5-a]quinazoline16NF-κB, MAPKs (JNK)Inhibition of NF-κB activity (IC50 < 50 µM)

Other Pharmacological Interventions (e.g., Antidiabetic, Phosphodiesterase Inhibition)

The therapeutic potential of pyrazolo[1,5-a]pyridine derivatives extends to metabolic disorders and other signaling pathways.

Phosphodiesterase Inhibition: Beyond the selective PDE4 inhibitors mentioned above, other derivatives have been developed as potent inhibitors of phosphodiesterase 5 (PDE5), a target for the treatment of erectile dysfunction. nih.gov Certain pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones showed IC50 values in the low nanomolar range. Compound 5r , for instance, displayed high potency towards PDE5 (IC50 = 8.3 nM) and excellent selectivity over PDE6 (240-fold). nih.gov

Antidiabetic Activity: While direct studies on 4-Bromo-5-methylpyrazolo[1,5-a]pyridine for antidiabetic effects are limited, related heterocyclic systems have shown promise. Derivatives of pyrazolo[3,4-b]pyridine have been screened for their ability to inhibit α-amylase, a key enzyme in carbohydrate metabolism. mdpi.com The hydrazide derivatives of this scaffold, in particular, showed remarkable antidiabetic activity, attributed to the interaction of nitrogen donor atoms in the hydrazide group with the active site of the α-amylase enzyme. mdpi.com Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been highlighted for their potential as antidiabetic agents. researchgate.net

PDE5 Inhibitory Activity
CompoundScaffoldPDE5 IC50 (nM)Selectivity (vs. PDE6)
5rPyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one8.3240-fold

Structure-Activity Relationship (SAR) Studies of Substituted Pyrazolo[1,5-a]pyridines

The biological activity of pyrazolo[1,5-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Elucidation of Key Structural Motifs for Potency and Selectivity

Research into the pyrazolo[1,5-a]pyridine scaffold has identified several key structural motifs that are essential for high-affinity binding to biological targets. The core heterocycle itself is often vital for establishing key interactions, such as hinge-binding with protein kinases. mdpi.com For instance, in the context of Tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety was found to be critical for forming a hinge interaction with the Met592 residue, directly influencing binding affinity. mdpi.com

Beyond the core, specific functional groups at various positions dictate the compound's potency and selectivity:

C3 Position: The introduction of a carboxamide moiety at this position has been shown to significantly enhance inhibitory activity against TrkA. mdpi.com Further substitution on the amide's nitrogen with alcohol or N-heterocyclic groups can boost activity even more. mdpi.com This suggests that for a compound like this compound, derivatization at the C3 position could be a fruitful strategy for enhancing biological effects.

C5 Position: Substitutions at the C5 position can contribute significantly to activity. In the development of TrkA inhibitors, the presence of a 2,5-difluorophenyl or substituted pyridine (B92270) linked to a pyrrolidine (B122466) at this position increased activity. mdpi.com For this compound, the methyl group at C5 is a key feature. Its small, lipophilic nature could influence hydrophobic interactions within a target's binding pocket.

C7 Position: In the pursuit of corticotropin-releasing factor 1 (CRF1) receptor antagonists, a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were developed. nih.gov The phenyl group at C7 was a critical element for activity. Similarly, for PI3Kδ inhibitors, a morpholine (B109124) ring at the C7 position of the related pyrazolo[1,5-a]pyrimidine core was found to be crucial, with its oxygen atom forming a hydrogen bond with Val-828 in the hinge region of the enzyme. nih.gov

These examples underscore that potency and selectivity are not derived from a single feature but from the synergistic effect of multiple structural motifs. mdpi.com The specific combination of a bromine atom at C4 and a methyl group at C5 in the target compound would contribute a unique electronic and steric profile that dictates its interaction with biological macromolecules.

Impact of Substituent Position and Electronic Effects on Biological Activity

The precise positioning of substituents on the pyrazolo[1,5-a]pyridine ring is a critical determinant of biological activity. Even minor changes in substituent location can lead to significant variations in potency. nih.gov

The electronic properties of substituents play a vital role. For this compound:

4-Bromo Group: The bromine atom is an electron-withdrawing group due to its electronegativity. Halogen atoms, such as fluorine, have been shown to enhance interactions with specific amino acid residues (e.g., Asn655 in Trk inhibitors) or to improve selectivity by reducing off-target effects. mdpi.com The presence of the bromo group at the C4 position can influence the electron density of the entire ring system, potentially affecting pKa and the strength of interactions with the target protein.

5-Methyl Group: The methyl group is a small, electron-donating, and lipophilic substituent. Lipophilicity is a key factor in metabolic stability and can support hydrophobic interactions within a binding site. mdpi.com The placement of this group at C5 could be crucial for optimizing van der Waals contacts and achieving a favorable in vivo profile.

Scaffold Hopping and Bioisosteric Design Strategies

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. This approach is used to discover new intellectual property, improve properties like solubility or metabolic stability, or escape from known toxicity issues. The pyrazolo[1,5-a]pyridine scaffold itself can be considered a privileged structure, often identified in high-throughput screens for various biological targets. nih.govencyclopedia.pub

Preclinical Evaluation Methodologies for Biological Activity

The biological activity of novel compounds like this compound and its derivatives is assessed through a cascade of preclinical evaluation methods, starting with in vitro assays and progressing to in vivo models.

In Vitro Assays for Target Engagement and Cellular Response

Initial evaluation of pyrazolo[1,5-a]pyridine derivatives typically involves a battery of in vitro assays to confirm their interaction with the intended biological target and to measure their effect in a cellular context. mdpi.comnih.gov

Commonly used assays include:

Enzymatic Assays: These are biochemical assays that directly measure the ability of a compound to inhibit the activity of a purified enzyme, such as a protein kinase. The potency is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com For example, derivatives have been tested in enzymatic assays against kinases like TrkA, JAK, TYK, and PI3Kδ. mdpi.comacs.org

Binding Assays: These assays quantify the affinity of a compound for its target protein. A KinomeScan, for instance, is a competitive binding assay that can be used to assess the selectivity of a kinase inhibitor against a large panel of kinases. byu.edu

Cellular Assays: These assays are performed using whole cells to determine if the compound can engage its target in a more complex biological environment and elicit a functional response. Examples include measuring the inhibition of phosphorylation of downstream signaling proteins (like AKT S473 for PI3K inhibitors) or assessing the impact on cell proliferation and viability in cancer cell lines (e.g., MCF-7, HCT-116). acs.orgekb.eg Luciferase reporter gene assays are also used to measure the antagonism of transcription factors like the aryl hydrocarbon receptor. rsc.org

The following table summarizes various in vitro assays used for evaluating pyrazolo[1,5-a]pyridine derivatives:

Assay TypePurposeExample Target/SystemMeasured EndpointReference
Enzymatic Assay Determine direct inhibition of target enzymeTrkA, PI3KδIC50 value mdpi.com, acs.org
Cellular Phosphorylation Assay Measure inhibition of target activity in cellsPI3Kδ-mediated AKT phosphorylationEC50 value acs.org
Cell Proliferation/Viability Assay Assess antiproliferative or cytotoxic effectsHCT-116, MCF-7 cancer cell linesIC50 or GI50 value ekb.eg
Competitive Binding Assay Evaluate binding affinity and selectivityKinase panel (e.g., KinomeScan)Kd (dissociation constant) byu.edu
Luciferase Reporter Gene Assay Measure functional antagonism of a receptorAryl Hydrocarbon Receptor (AHR)IC50 value rsc.org

In Vivo Models for Efficacy and Pharmacodynamics

Compounds that demonstrate promising activity in vitro are advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-organism setting. mdpi.comnih.gov

Animal models are selected based on the therapeutic indication:

Oncology: Syngeneic mouse models, such as the MC38 model, are often used to evaluate the efficacy of compounds in an immunocompetent setting, which is particularly relevant for immunotherapies. acs.org Tumor growth suppression is a primary endpoint.

Neuroscience/Stress Disorders: For CRF1 receptor antagonists, animal models of stress-related disorders are employed. nih.gov Efficacy is measured by observing behavioral changes.

General Pharmacokinetics: Studies in rodents (mice or rats) are conducted to determine key PK parameters such as bioavailability, half-life, and clearance after oral or intravenous administration. nih.gov

These in vivo studies are critical for establishing a potential therapeutic window and for understanding the relationship between drug exposure and biological effect, which is essential for predicting human efficacy. acs.org

Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity, offering insights that complement experimental work. For the pyrazolo[1,5-a]pyridine (B1195680) core, these methods elucidate the distribution of electrons and energy levels within the molecule.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For pyrazolo[1,5-a]pyrimidine (B1248293) systems, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and relative energies of different conformers. researchgate.net These theoretical calculations are a crucial tool for examining the electronic and reactivity characteristics of various derivatives. nih.gov For instance, DFT has been used to study the effects of different substituents on the pyrazolo[1,5-a]pyrimidine ring, providing a basis for predicting how the bromo and methyl groups in 4-Bromo-5-methylpyrazolo[1,5-a]pyridine would influence its molecular structure and stability. researchgate.netjchemrev.com

Researchers utilize various functionals and basis sets within DFT, such as B3LYP/6-311+G**, to calculate parameters like total energies, relative energies, bond lengths, and bond angles. researchgate.net These calculations can also be applied to understand reaction mechanisms and predict the outcomes of chemical transformations involving the pyrazolo[1,5-a]pyridine scaffold.

Molecular Orbital Analysis and Electronic Properties

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

For the related pyrazolo[1,5-a]pyrimidine scaffold, electronic structure analysis based on DFT and Time-Dependent DFT (TD-DFT) calculations has been performed to understand its optical properties. nih.gov These studies have shown that substituents significantly influence the electronic characteristics; for example, electron-donating groups (EDGs) at certain positions can favor large absorption/emission intensities as a result of intramolecular charge transfer (ICT). nih.gov The calculation of HOMO and LUMO energies helps to illustrate how charge transfer occurs within the molecule. researchgate.net This suggests that the bromine atom (an electron-withdrawing group) and the methyl group (a weak electron-donating group) on the this compound ring would modulate its HOMO-LUMO gap and, consequently, its reactivity and photophysical properties.

PropertyDescriptionPredicted Influence on this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.The methyl group may slightly raise the HOMO energy, while the bromine atom's inductive effect may lower it.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.The electron-withdrawing nature of the bromine atom is expected to lower the LUMO energy, increasing electron affinity.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO; relates to chemical reactivity and stability.The net effect of the substituents would determine the final energy gap, influencing the molecule's electronic transitions and reactivity.

Molecular Modeling and Simulation Techniques for Biological Interactions

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, frequently appearing in compounds designed as kinase inhibitors for cancer therapy. nih.govmdpi.com Molecular modeling techniques are indispensable for designing these inhibitors and understanding their mechanisms of action.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode of novel inhibitors within the active site of a biological target, such as a protein kinase. Numerous studies have used docking to investigate how pyrazolo[1,5-a]pyrimidine derivatives bind to targets like Cyclin-Dependent Kinase 2 (CDK2), PIM kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.orgekb.egekb.egnih.gov

These docking simulations reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site. rsc.org For example, studies on CDK2 inhibitors with a pyrazolo[1,5-a]pyrimidine core showed that the heterocyclic system fits well within the ATP binding cleft, mimicking the interactions of the natural ligand. rsc.org Similar interactions would be expected for this compound, where the nitrogen atoms of the fused ring system could act as hydrogen bond acceptors.

Target ProteinKey Interacting Residues (Example)Type of InteractionPredicted Role of Pyrazolo[1,5-a]pyridine Core
CDK2 Leu83, Glu81Hydrogen BondingThe nitrogen atoms of the pyrazolo[1,5-a]pyridine scaffold often form key hydrogen bonds with the kinase hinge region.
CDK2 Ile10, Val18, Ala31Hydrophobic InteractionsThe planar ring system and substituents like the methyl group can engage in favorable hydrophobic contacts within the binding pocket.
VEGFR-2 Cys919, Asp1046Hydrogen Bonding, Pi-AlkylThe core structure serves as an anchor, while substituents can be modified to optimize interactions with specific residues.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to verify the stability of docking poses and to explore the conformational flexibility of both the ligand and the protein. rsc.org

For pyrazolo[1,5-a]pyrimidine-based inhibitors, MD simulations have been used to confirm that the compounds remain stably bound within the kinase active site. rsc.org The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD trajectory suggests that the predicted binding mode is likely to be maintained. These simulations provide a more realistic representation of the molecular interactions in a physiological environment.

Binding Free Energy Calculations

To obtain a more quantitative prediction of binding affinity than that provided by docking scores, binding free energy calculations are often performed on the trajectories generated from MD simulations. semanticscholar.org Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular for this purpose. semanticscholar.org

These methods calculate the free energy of binding by combining molecular mechanics energy terms with solvation free energy estimates. semanticscholar.org This approach allows for the ranking of different compounds based on their predicted binding affinities and can help explain the structure-activity relationships (SAR) observed experimentally. semanticscholar.org Although computationally intensive, these calculations provide a higher level of accuracy in predicting ligand potency and are a valuable tool in the rational design of new inhibitors based on the this compound scaffold. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds, 3D-QSAR and pharmacophore modeling have been successfully employed to elucidate the key structural features required for potent biological activity against various targets.

In a study on pyrazolo[1,5-a]pyrimidine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a Comparative Molecular Similarity Indices Analysis (CoMSIA) model was developed. nih.gov The model highlighted the importance of steric, hydrophobic, and hydrogen-bond donor fields for inhibitory activity. nih.gov The resulting contour maps indicated that bulky substituents at certain positions are beneficial, while hydrophobic features in other regions are favorable for enhancing biological activity. nih.gov Similarly, a pharmacophore and 3D-QSAR study on pyrazolo[1,5-a]pyridine analogues as Phosphodiesterase 4 (PDE4) inhibitors identified a five-point pharmacophore model (AHHRR) as crucial for activity. nih.gov This model consists of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings, providing a clear template for designing new inhibitors. nih.gov

These models suggest that for a derivative like this compound, the bromine atom at the 4-position and the methyl group at the 5-position would contribute to the steric and hydrophobic profile of the molecule. A QSAR model would quantitatively predict how these specific substitutions impact a particular biological activity, guiding further optimization.

Table 1: Key Features from QSAR/Pharmacophore Models for Pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) Scaffolds
Model TypeTargetKey Structural/Pharmacophoric FeaturesImpact of SubstituentsReference
3D-QSAR (CoMSIA)CDK2Steric Fields, Hydrophobic Fields, H-Bond Donor Fields- Bulky substituents in R1 are beneficial.
  • Hydrophobic groups in R2 are favorable.
  • 7-N-aryl substitution is crucial for high activity.
  • nih.gov
    Pharmacophore (AHHRR) & 3D-QSARPDE41 H-bond Acceptor, 2 Hydrophobic Groups, 2 Aromatic Rings- H-bond interactions with Gln443, Asp392.
  • π-π stacking with Phe446, His234.
  • nih.gov
    SAR StudyTrkA KinaseHinge-binding pyrazolo[1,5-a]pyrimidine core, Carboxamide moiety- Amide bond at C3 enhances activity.
  • 2,5-difluorophenyl at C5 increases inhibition.
  • mdpi.com

    Computational Prediction of Spectroscopic Properties

    Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These calculations can provide valuable insights into the molecule's electronic structure, vibrational modes, and magnetic shielding, which correspond to UV-Vis, IR, and NMR spectra, respectively.

    For pyrazolo-pyridine derivatives, theoretical calculations performed at the DFT/B3LYP level have shown excellent agreement with experimental spectroscopic data. nih.gov Such studies can accurately predict the vibrational frequencies in FT-IR spectra and the chemical shifts for ¹H and ¹³C NMR spectroscopy. nih.govresearchgate.net This predictive power is crucial for structure elucidation and for confirming the synthesis of a target compound like this compound.

    Furthermore, Time-Dependent DFT (TD-DFT) calculations are widely used to predict electronic transitions, which are observed in UV-Vis absorption and emission spectra. rsc.orgresearchgate.net These computations can help assign specific absorption bands to electronic processes like intramolecular charge transfer (ICT), providing a deeper understanding of the molecule's electronic behavior. rsc.orgnih.gov

    Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Pyrazolo-Pyridine Derivative
    Spectroscopic PropertyMethodCalculated ValueExperimental ValueReference
    FT-IR (C=O stretch)DFT/B3LYP1725 cm⁻¹1727–1709 cm⁻¹ nih.gov
    ¹H NMR (Aromatic-H)DFT/B3LYPδ 7.0-8.5 ppmδ 7.1-8.6 ppm nih.govgrowingscience.com
    ¹³C NMR (Aromatic-C)DFT/B3LYPδ 100-160 ppmδ 101-162 ppm nih.govacs.org
    UV-Vis (λmax)TD-DFT~350 nm340–440 nm nih.gov

    In Silico Screening and Virtual Library Design for Novel Pyrazolo[1,5-a]pyridine Derivatives

    In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. For the pyrazolo[1,5-a]pyridine scaffold, this approach has proven effective in discovering novel inhibitors for various therapeutic targets.

    The process often begins with the creation of a virtual library of pyrazolo[1,5-a]pyridine derivatives, where different substituents are computationally added to the core structure. This library can then be filtered based on drug-like properties (e.g., Lipinski's rule of five) and subjected to pharmacophore-based screening or molecular docking. researchgate.netmalariaworld.org For instance, pharmacophore models have been used to screen databases to identify novel pyrazolo[1,5-a]pyrimidine analogues as potential antitubercular agents. researchgate.net

    High-throughput virtual screening based on homology models of target proteins has also been used to identify pyrazolo[1,5-a]pyrimidine-based antagonists for the aryl hydrocarbon receptor (AHR). rsc.org This structure- and property-based drug design approach allows for the rapid identification of promising hit compounds, which can then be synthesized and tested experimentally, significantly accelerating the discovery process. novartis.com

    Table 3: Representative Workflow for Virtual Screening of a Pyrazolo[1,5-a]pyridine Library
    Screening StageDescriptionNumber of Compounds (Illustrative)Reference
    Virtual Library GenerationCombinatorial enumeration of derivatives from the pyrazolo[1,5-a]pyridine core.>1,000,000 malariaworld.org
    Drug-Likeliness FilteringApplication of filters for molecular weight, logP, H-bond donors/acceptors, etc.~250,000 researchgate.net
    Pharmacophore MatchingScreening for compounds that match a 3D pharmacophore model of the target's active site.~5,000 researchgate.net
    Molecular DockingDocking of filtered compounds into the target's binding site to predict binding affinity and pose.~500 malariaworld.orgrsc.org
    Hit SelectionVisual inspection and selection of top-scoring compounds for synthesis and biological evaluation.10-50 malariaworld.org

    Investigation of Photophysical Properties and Optical Applications in Fluorescent Derivatives

    Pyrazolo[1,5-a]pyridine and its related pyrimidine analogues have attracted significant attention for their fluorescent properties, making them promising candidates for applications in chemosensors, bioimaging, and organic light-emitting devices (OLEDs). nih.govresearchgate.net Computational studies, particularly TD-DFT, are instrumental in understanding and predicting the photophysical properties that govern these applications. rsc.orgnih.gov

    Theoretical investigations have revealed that the optical properties of these compounds are highly tunable and depend on the nature of substituents on the fused ring system. rsc.orgresearchgate.net For example, calculations have shown that installing electron-donating groups (EDGs) at position 7 of the pyrazolo[1,5-a]pyrimidine core enhances both absorption and emission intensities. rsc.orgnih.gov This effect is attributed to a more efficient intramolecular charge transfer (ICT) process from the core to the substituent upon photoexcitation. researchgate.net Conversely, electron-withdrawing groups (EWGs) tend to result in lower absorption and emission intensities. rsc.org

    These computational insights allow for the rational design of novel fluorophores based on the pyrazolo[1,5-a]pyridine scaffold. By strategically placing substituents—such as the bromo and methyl groups in this compound—it is possible to modulate the emission wavelength, quantum yield, and Stokes shift to suit specific optical applications. researchgate.net

    Table 4: Calculated Photophysical Properties of Substituted Pyrazolo[1,5-a]pyrimidine Fluorophores
    Substituent at Position 7Electronic NatureCalculated Effect on Absorption (ε)Calculated Effect on Fluorescence Quantum Yield (ϕF)Governing MechanismReference
    Anisyl (-C₆H₄-OCH₃)Electron-Donating (EDG)IncreaseIncreaseEnhanced ICT rsc.org
    TriphenylamineElectron-Donating (EDG)IncreaseIncreaseEnhanced ICT rsc.org
    PyridylElectron-Withdrawing (EWG)Low IntensityLow IntensityInefficient ICT rsc.org
    2,4-DichlorophenylElectron-Withdrawing (EWG)Low IntensityModerate-High Intensity (Solid State)Reduced electronic communication due to steric hindrance, potential for Aggregation-Induced Emission (AIE) nih.gov

    Future Perspectives and Research Trajectories in Pyrazolo 1,5 a Pyridine Chemistry

    Addressing Challenges in Synthetic Efficiency and Scope

    Key areas of innovation include:

    One-Pot and Multicomponent Reactions: These approaches combine several synthetic steps into a single procedure, reducing waste and improving efficiency. nih.govnih.gov For instance, the development of one-pot cyclization methodologies for synthesizing derivatives demonstrates a move towards more efficient processes. nih.gov

    Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, increase yields, and reduce the environmental impact of chemical synthesis. nih.govnih.gov

    Green Chemistry Approaches: A focus on using less hazardous solvents, reducing waste, and improving atom economy is crucial for the future of pharmaceutical manufacturing. nih.gov

    Novel Catalysis: The exploration of new catalysts, such as gold-catalyzed intramolecular cyclizations or palladium-catalyzed cross-coupling reactions, can open pathways to novel derivatives and improve reaction selectivity and scope. researchgate.netnih.gov

    These advancements aim to create more adaptable and large-scale production methods, which are essential for translating promising compounds from the laboratory to clinical applications. nih.gov

    Synthetic StrategyAdvantagesChallenges & Future Directions
    Cyclization/Condensation Widely adopted, efficient for core structure formation. nih.govOften requires acidic/basic conditions; focus on milder catalysts. nih.gov
    Multicomponent Reactions High efficiency, reduces steps and waste. nih.govnih.govCan lead to highly substituted products, requiring careful control. nih.gov
    Microwave-Assisted Methods Faster reactions, higher yields, greener. nih.govScalability for industrial production needs further optimization.
    Palladium-Catalyzed Cross-Coupling Allows for diverse functional group introduction. nih.govCatalyst cost and removal from the final product.

    Strategies for Overcoming Drug Resistance and Off-Target Effects

    A significant hurdle in the development of therapeutics, particularly in oncology, is the emergence of drug resistance and the presence of off-target effects. nih.gov For pyrazolo[1,5-a]pyridine (B1195680) derivatives acting as kinase inhibitors, cancer cells can develop resistance through mutations in the target kinase or by activating compensatory signaling pathways. nih.gov

    Future strategies to combat these issues include:

    Next-Generation Inhibitors: Designing novel derivatives that can effectively inhibit mutated forms of the target protein. Second-generation Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, for example, have been developed to overcome resistance to earlier drugs. mdpi.com

    Targeting Allosteric Sites: Developing inhibitors that bind to allosteric sites rather than the highly conserved ATP-binding site can improve selectivity and reduce the likelihood of off-target effects. nih.gov

    Combination Therapies: Combining a pyrazolo[1,5-a]pyridine-based agent with other drugs that have different mechanisms of action can be a promising approach to prevent or overcome resistance. researchgate.net

    Structural Modification: Altering the scaffold to improve binding affinity and selectivity. For instance, the addition of a morpholine (B109124) group at a specific position on a pyrazolo[1,5-a]pyrimidine derivative was shown to reduce off-target effects. mdpi.com Similarly, macrocyclization has been employed to create potent inhibitors that can overcome resistance mutations. mdpi.com

    ChallengeStrategyExample/Rationale
    Target Mutation Development of next-generation inhibitors.Designing compounds like Repotrectinib and Selitrectinib to be effective against mutated Trk kinases. mdpi.com
    Activation of Bypass Pathways Combination therapy with other targeted agents.Using inhibitors of ABC transporters to reverse multidrug resistance (MDR) in cancer cells. researchgate.netnih.gov
    Off-Target Effects Enhancing selectivity through structural design.Incorporating specific functional groups to reduce binding to unintended kinases. mdpi.com
    Poor Kinase Selectivity Targeting less conserved allosteric sites.Moving away from the ATP-competitive binding model to achieve higher specificity. nih.gov

    Development of Novel Therapeutic Applications and Targets

    The versatility of the pyrazolo[1,5-a]pyridine scaffold allows for its application across a wide range of diseases. researchgate.net While much research has focused on their use as protein kinase inhibitors in cancer, future work is expanding to new therapeutic areas and molecular targets. nih.govmdpi.com

    Promising new directions include:

    Immunotherapy: Dual inhibition of PI3Kγ and PI3Kδ has emerged as a novel strategy in cancer immunotherapy, and pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective inhibitors for these targets. acs.orgbohrium.com

    Inflammatory Diseases: The role of kinases and other enzymes in inflammatory processes makes them attractive targets for pyrazolo[1,5-a]pyridine-based inhibitors for conditions like asthma. mdpi.combohrium.com

    Neurodegenerative Diseases: Given their ability to target kinases involved in cellular signaling, there is potential for developing these compounds for diseases of the central nervous system. mdpi.com

    Aryl Hydrocarbon Receptor (AHR) Antagonism: The AHR is a key regulator in the immune system and a promising target in cancer therapy. Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent AHR antagonists. rsc.org

    Antiviral Agents: The scaffold has been investigated for antiherpetic activity, indicating a potential role in treating infectious diseases. researchgate.net

    Therapeutic TargetDisease AreaRationale
    PI3Kγ/δ Cancer ImmunotherapyDual inhibition can repolarize tumor-associated macrophages and enhance anti-tumor immunity. acs.org
    Tropomyosin Receptor Kinases (Trks) OncologyMarketed drugs like Larotrectinib feature a pyrazolo[1,5-a]pyrimidine core to target NTRK fusion cancers. mdpi.com
    Cyclin-Dependent Kinases (CDKs) OncologyThe scaffold is being explored for its ability to inhibit CDKs, which are crucial for cell cycle progression. ekb.eg
    Aryl Hydrocarbon Receptor (AHR) Cancer Immunology, ToxicologyAHR antagonists can modulate immune responses within the tumor microenvironment. rsc.org
    Herpes Viruses Infectious DiseaseCertain 7-amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridine derivatives have shown antiherpetic activity. researchgate.net

    Synergistic Integration of Experimental and Computational Approaches

    The integration of computational chemistry with experimental synthesis and biological evaluation is accelerating the drug discovery process for pyrazolo[1,5-a]pyridine derivatives. nih.gov This synergy allows for a more rational approach to drug design, saving time and resources.

    Key integrated approaches include:

    Structure-Activity Relationship (SAR) Studies: Both experimental screening and computational modeling are used to understand how chemical structure influences biological activity, guiding the optimization of lead compounds. nih.govmdpi.com

    Molecular Docking: Computational docking simulations predict how a molecule binds to its target protein, helping to explain its mechanism of action and identify key interactions that can be enhanced. bohrium.comekb.eg

    Virtual Screening: High-throughput virtual screening of compound libraries against a biological target can identify promising new scaffolds, as was done to discover pyrazolo[1,5-a]pyrimidine-based AHR antagonists. rsc.org

    Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to understand the electronic structure and photophysical properties of these compounds, which is crucial for applications like fluorescent probes. nih.govrsc.org

    This combined approach facilitates the rapid design and optimization of molecules with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

    Innovations in Drug Delivery System Design and Pharmacokinetic Optimization

    Even a highly potent compound will fail in the clinic if it has poor pharmacokinetic properties, such as low solubility, poor bioavailability, or rapid metabolism. nih.gov A significant challenge for many pyrazolo[1,5-a]pyridine derivatives is their poor solubility, which can limit oral bioavailability. nih.govsci-hub.se

    Future research in this area will focus on:

    Scaffold Modification: Introducing polar or basic functional groups into the molecular structure to improve physical properties like solubility. Studies on KDR kinase inhibitors showed that adding basic side-chains improved bioavailability. sci-hub.se

    Advanced Drug Delivery Systems: Developing novel formulations to enhance drug delivery. This could include the use of nanoparticles or liposomes to improve solubility, protect the drug from rapid metabolism, and achieve targeted delivery to tumor tissues while sparing healthy cells. nih.gov

    Prodrug Strategies: Designing inactive prodrugs that are converted to the active therapeutic agent within the body. This can be used to overcome issues of poor solubility or to target specific tissues.

    Blood-Brain Barrier Penetration: For central nervous system disorders, innovative delivery methods such as intranasal administration may be required to bypass the blood-brain barrier, a significant obstacle for many small-molecule drugs. nih.gov

    Q & A

    What are the standard synthetic routes for 4-Bromo-5-methylpyrazolo[1,5-a]pyridine, and how can reaction conditions be optimized for higher yields?

    Basic Research Focus :
    The synthesis typically involves bromination of a pre-functionalized pyrazolo[1,5-a]pyridine core. For example, intermediates like 3-bromo derivatives can be synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions .

    Advanced Methodological Considerations :
    Optimization may involve controlling temperature, solvent polarity (e.g., benzene or DMSO), and stoichiometric ratios of reagents like silylformamidines. Evidence suggests that excess reagents (e.g., silylformamidine) should be removed under reduced pressure to avoid side reactions, and crystallization from pentane or hexane improves purity . HRMS and NMR (e.g., δ = 142.1 ppm in 13C NMR for brominated analogs) are critical for verifying intermediate structures .

    How do researchers resolve contradictions in analytical data (e.g., NMR, HRMS) for brominated pyrazolo[1,5-a]pyridine derivatives?

    Basic Techniques :
    Standard 1H/13C NMR and HRMS are used to confirm molecular formulas. For instance, discrepancies between calculated (C, 61.65%; H, 4.38%) and found (C, 61.78%; H, 4.12%) values in elemental analysis may arise from residual solvents, requiring repeated recrystallization .

    Advanced Troubleshooting :
    For ambiguous peaks in NMR, 2D techniques (COSY, HSQC) can clarify coupling patterns. In cases of HRMS deviations (<0.001 Da), isotopic patterns for bromine (1:1 ratio for 79Br/81Br) should be analyzed to confirm bromination .

    What strategies enable regioselective functionalization at position 4 or 5 of pyrazolo[1,5-a]pyridine?

    Basic Functionalization :
    Bromination at position 4 often employs NBS (N-bromosuccinimide) in DMF, while methyl groups can be introduced via Friedel-Crafts alkylation .

    Advanced Regioselectivity :
    Directing groups (e.g., carboxylate esters at position 4) can enhance selectivity. For example, methyl 3-bromo-7-substituted derivatives form via silylformamidine-mediated reactions, where steric hindrance from the methyl group directs bromination to position 5 . Computational modeling (DFT) may predict reactive sites based on electron density .

    How can the biological activity of this compound be evaluated in anticancer assays?

    Basic Screening :
    In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) are standard. Pyrazolo[1,5-a]pyrimidine analogs show IC50 values in the µM range, suggesting potential for structure-activity relationship (SAR) studies .

    Advanced Mechanistic Studies :
    Advanced protocols include kinase inhibition assays (e.g., EGFR or CDK2) and apoptosis profiling (Annexin V/PI staining). Molecular docking can predict interactions with targets like COX-2 or HMG-CoA reductase, leveraging crystallographic data from analogs (e.g., PDB IDs for related pyrazolo-pyrimidines) .

    What safety protocols are critical when handling brominated pyrazolo[1,5-a]pyridines?

    Basic Handling :
    Use PPE (gloves, goggles) and work in a fume hood. Store compounds in sealed containers at RT, avoiding moisture to prevent decomposition .

    Advanced Waste Management :
    Brominated byproducts require separate collection in halogenated waste containers. Neutralization with 10% sodium thiosulfate before disposal reduces environmental toxicity .

    How can structural modifications enhance the solubility of this compound for in vivo studies?

    Basic Modifications :
    Introducing polar groups (e.g., carboxylates) at position 7 improves aqueous solubility. Co-solvents like DMSO (≤10% v/v) are used in formulation .

    Advanced Formulation :
    Nanoparticle encapsulation (e.g., PLGA polymers) or prodrug strategies (e.g., ester hydrolysis) enhance bioavailability. Solubility parameters (logP) can be optimized using QSPR models .

    What crystallographic techniques elucidate the solid-state structure of brominated pyrazolo[1,5-a]pyridines?

    Basic Characterization :
    Single-crystal X-ray diffraction (SCXRD) determines bond lengths and angles. For example, pyrazolo[1,5-a]pyrimidines show planar heterocyclic cores with dihedral angles <25° between substituents .

    Advanced Analysis :
    Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H⋯Br hydrogen bonds). Synchrotron radiation improves resolution for heavy atoms like bromine .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.